3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine
Description
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-2-31-20-9-7-18(8-10-20)21-11-12-24(27-26-21)28-13-15-29(16-14-28)25(30)23-17-19-5-3-4-6-22(19)32-23/h3-12,17H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDXTFVOHUXZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the pyridazine ring and the piperazine bridge. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including solvent choice and temperature, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. Specific pathways involved can vary depending on the biological context and the specific targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of pyridazine-piperazine hybrids , which are frequently modified to optimize pharmacokinetic and pharmacodynamic properties. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Notes:
- Substituent Impact : The benzofuran-2-carbonyl group in the target compound may enhance metabolic stability compared to simpler aryl groups (e.g., chlorophenyl in ). However, the ethoxyphenyl substituent could reduce binding affinity to hydrophobic enzyme pockets relative to chlorinated analogs .
- Activity Trends : Piperazine-linked pyridazines with electron-withdrawing groups (e.g., Cl) often exhibit stronger antibacterial activity but may suffer from cytotoxicity. The ethoxy group in the target compound, being electron-donating, might favor anti-inflammatory applications .
Research Findings and Mechanistic Insights
(b) Structure-Activity Relationship (SAR)
- Piperazine Flexibility: The piperazine ring’s conformational flexibility allows for optimal interactions with target proteins.
- Pyridazine Core : The pyridazine ring’s nitrogen atoms facilitate hydrogen bonding with biological targets. Derivatives lacking the pyridazine core (e.g., triazoles) show diminished activity in antimicrobial assays .
(c) Predicted Pharmacological Profile
While experimental data for the target compound are sparse, analogs suggest:
- Antimicrobial Potential: Similar to 3-chloro-6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazine, which inhibits bacterial growth at MIC values of 8–16 µg/mL .
- CNS Penetration : The ethoxyphenyl group may enhance blood-brain barrier permeability compared to chlorinated derivatives, making it a candidate for neuroinflammatory targets .
Q & A
Q. What are the common synthetic routes for preparing 3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine, and what key reaction conditions must be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of benzofuran-2-carbonyl chloride with piperazine derivatives under inert conditions (e.g., nitrogen atmosphere) to form the piperazine-carboxamide intermediate .
- Step 2 : Coupling the intermediate with 6-(4-ethoxyphenyl)pyridazine via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Solvent choice (e.g., DMF or THF) and temperature (60–100°C) critically impact yield .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the final product. Purity is confirmed via HPLC (>95%) .
- Key Optimization : Reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for acyl chloride:piperazine) are adjusted to minimize byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzofuran carbonyl (δ 165–170 ppm) and ethoxyphenyl aromatic protons (δ 6.8–7.5 ppm). 2D NMR (COSY, HSQC) resolves piperazine ring connectivity .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether) validate functional groups .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect impurities .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., ESI-HRMS) confirms the molecular formula (e.g., C₂₄H₂₃N₄O₃) .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict and optimize the synthetic pathways for this compound?
- Methodological Answer :
- Reaction Path Search : Density Functional Theory (DFT) calculations identify transition states and intermediates, reducing trial-and-error in synthetic route design .
- Solvent Effects : COSMO-RS simulations predict solvent compatibility, optimizing reaction media for intermediates (e.g., favoring polar aprotic solvents for acylations) .
- Machine Learning : Data-driven models trained on analogous pyridazine syntheses predict optimal temperature and catalyst combinations (e.g., Pd(OAc)₂ vs. PdCl₂) .
Q. What strategies are recommended for resolving contradictory data in biological activity studies of pyridazine derivatives?
- Methodological Answer :
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., known kinase inhibitors) to minimize variability .
- Structural Analog Comparison : Compare activity against 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine (IC₅₀ values) to identify substituent-specific effects .
- Meta-Analysis : Use statistical tools (e.g., Forest plots) to aggregate data from independent studies and assess heterogeneity .
Q. How does the presence of the ethoxyphenyl group influence the compound's pharmacokinetic properties, and what in vitro models are suitable for assessing this?
- Methodological Answer :
- Lipophilicity : The ethoxy group increases logP (measured via shake-flask method), enhancing blood-brain barrier permeability but risking hepatic metabolism .
- Metabolic Stability : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS. CYP3A4/2D6 inhibition assays identify metabolic pathways .
- Plasma Protein Binding (PPB) : Equilibrium dialysis (human plasma) measures unbound fraction; high PPB (>90%) may limit bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
